molecular formula C14H21NO2 B023026 O,N-didesmethyltramadol CAS No. 138853-73-3

O,N-didesmethyltramadol

Cat. No.: B023026
CAS No.: 138853-73-3
M. Wt: 235.32 g/mol
InChI Key: CJXNQQLTDXASSR-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

O,N-didesmethyltramadol undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a methyl group with a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potencies compared to the parent compound.

Scientific Research Applications

O,N-didesmethyltramadol has several scientific research applications, including:

Mechanism of Action

O,N-didesmethyltramadol exerts its effects primarily through its action as a mu opioid receptor agonist . This interaction leads to the activation of the receptor, resulting in analgesic effects. The compound also affects monoamine reuptake, modulating the effects of neurotransmitters involved in pain perception, such as serotonin and norepinephrine . These pathways are complementary and synergistic, enhancing the compound’s ability to modulate pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its higher potency as a mu opioid receptor agonist compared to tramadol and other metabolites . This makes it a valuable compound for pain management research and the development of new analgesic therapies.

Properties

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932422
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144830-18-2, 138853-73-3
Record name 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144830-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,N-Didesmethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,N-DIDESMETHYLTRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,O-Didesmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,N-didesmethyltramadol
Reactant of Route 2
O,N-didesmethyltramadol
Reactant of Route 3
O,N-didesmethyltramadol
Reactant of Route 4
Reactant of Route 4
O,N-didesmethyltramadol
Reactant of Route 5
O,N-didesmethyltramadol
Reactant of Route 6
O,N-didesmethyltramadol
Customer
Q & A

Q1: The study mentions significant differences in the AUCs of O,N-didesmethyltramadol (M5) between men and women. What implications could these differences have?

A1: While the study [] focuses on pharmacokinetic differences and doesn't delve into specific implications, the observed difference in systemic exposure to M5 between genders suggests potential variations in its formation, elimination, or both. This highlights the importance of considering sex as a biological variable in pharmacokinetic studies and emphasizes the need for further research to understand the underlying mechanisms and potential clinical relevance of these differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.